

# Brivudine clinical trials efficacy safety outcomes

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## Compound Focus: Brivudine

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## Clinical Outcomes Summary of Brivudine

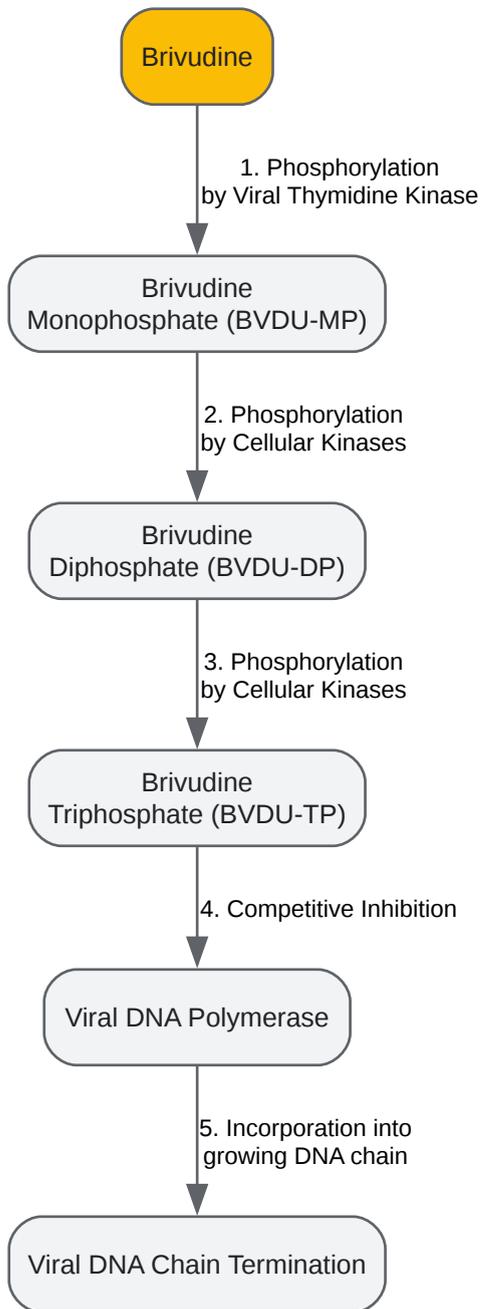
Aspect	Key Findings & Performance	Comparative Data
<b>Overall Efficacy</b>	Superior to valaciclovir and acyclovir in meta-analysis; effective in complex cases (immunocompromised, renal impairment) [1] [2] [3].	<b>Meta-analysis (7 RCTs, 4,171 patients):</b> Significantly superior clinical efficacy ( $p=0.0002$ ) vs. controls (acyclovir/valaciclovir) [1] [3].
<b>Pain &amp; Complications</b>	Reduces recovery time and risk of Postherpetic Neuralgia (PHN) [1].	<b>Meta-analysis:</b> Significantly lower PHN incidence ( $p=0.04$ ) [1] [3]. <b>Case Series:</b> Rapid pain reduction and lesion resolution in elderly immunocompromised patients [2].
<b>Safety &amp; Tolerability</b>	Generally well-tolerated; similar adverse event rate to acyclovir/valaciclovir. Profile is favorable in renal impairment [1] [2] [4].	<b>Meta-analysis:</b> No significant difference in adverse reactions ( $p=0.22$ ) [1] [3]. <b>Common AEs:</b> Nausea, headache, diarrhea (typically mild) [4] [5].
<b>Critical Consideration</b>	<b>Contraindicated with 5-fluorouracil (5-FU)</b> or related drugs. Metabolite causes severe/lethal toxicity by inhibiting	Requires 4-week washout after brivudine before 5-FU administration [4].

Aspect	Key Findings & Performance	Comparative Data
	dihydropyrimidine dehydrogenase (DPD) [4].	

## Mechanism of Action & Experimental Protocols

### Mechanism of Action

**Brivudine** is a nucleoside analogue that acts with high specificity against VZV [4] [5]. The mechanism is a sequential process that leads to the termination of viral DNA replication, as illustrated below.



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## Key Experimental Protocols

The summarized evidence is largely based on two types of clinical studies:

- **Systematic Review & Meta-Analysis:** A 2024 meta-analysis [1] [3] evaluated **Brivudine** efficacy and safety by pooling data from **7 Randomized Controlled Trials (RCTs)** involving **4,171 patients**. The

analysis followed the PRISMA guidelines, searching both English and Chinese databases. The primary outcomes were clinical efficacy, incidence of PHN, and adverse reactions, which were synthesized using statistical models.

- **Retrospective Case Series:** A 2025 study [2] analyzed four older Chinese patients (aged 64-84) with complex herpes zoster. Patients received oral **brivudine** (125 mg once daily) for 7-14 days. Outcomes were assessed through clinical examination, pain scores, and laboratory monitoring, providing real-world evidence in a challenging patient population.

## Key Considerations for Researchers

- **Dosage and Administration:** The standard regimen is **125 mg orally once daily for 7 days** [2] [4] [5]. A key advantage is that it does not require dose adjustment in patients with renal impairment [2] [4].
- **Patient Population:** **Brivudine** is primarily licensed for immunocompetent adults. However, emerging evidence shows successful outcomes in immunocompromised patients and those with renal impairment where other antivirals are less suitable [2] [6].
- **Safety Monitoring:** While generally safe, clinicians should be aware of potential hematological, neurological, and hepatic effects [5]. The absolute contraindication with 5-FU and related drugs is the most critical safety concern [4].

In summary, for the treatment of herpes zoster, **brivudine** presents a highly efficacious and convenient option, especially valuable in patients with renal issues. However, its application must be guided by a strict adherence to its contraindications.

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**Address:** Ontario, CA 91761, United States

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